
2,2,3,4,4,4-Hexafluorobutyl 2,2,3,3-tetrafluoropropyl carbonate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,2,3,4,4,4-Hexafluorobutyl 2,2,3,3-tetrafluoropropyl carbonate is a fluorinated organic compound known for its unique chemical properties. This compound is characterized by the presence of multiple fluorine atoms, which impart high chemical stability and resistance to degradation. It is used in various industrial and scientific applications due to its distinctive properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2,2,3,4,4,4-Hexafluorobutyl 2,2,3,3-tetrafluoropropyl carbonate typically involves the reaction of hexafluorobutyl alcohol with tetrafluoropropyl chloroformate. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the chloroformate. The reaction mixture is usually stirred at low temperatures to control the exothermic nature of the reaction.
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using continuous flow reactors. This method allows for better control over reaction parameters and improves the yield and purity of the final product. The use of automated systems ensures consistent quality and reduces the risk of contamination.
Analyse Des Réactions Chimiques
Types of Reactions
2,2,3,4,4,4-Hexafluorobutyl 2,2,3,3-tetrafluoropropyl carbonate undergoes various chemical reactions, including:
Substitution Reactions: The fluorine atoms can be substituted with other functional groups under specific conditions.
Hydrolysis: In the presence of water, the carbonate group can hydrolyze to form alcohol and carbon dioxide.
Reduction: The compound can be reduced using strong reducing agents to form corresponding alcohols.
Common Reagents and Conditions
Substitution: Reagents such as sodium iodide in acetone are commonly used.
Hydrolysis: Acidic or basic conditions can catalyze the hydrolysis reaction.
Reduction: Lithium aluminum hydride (LiAlH4) is a typical reducing agent used.
Major Products Formed
Substitution: Products depend on
Propriétés
Formule moléculaire |
C8H6F10O3 |
|---|---|
Poids moléculaire |
340.11 g/mol |
Nom IUPAC |
2,2,3,4,4,4-hexafluorobutyl 2,2,3,3-tetrafluoropropyl carbonate |
InChI |
InChI=1S/C8H6F10O3/c9-3(8(16,17)18)6(12,13)1-20-5(19)21-2-7(14,15)4(10)11/h3-4H,1-2H2 |
Clé InChI |
FVWFSBHHPHVRPS-UHFFFAOYSA-N |
SMILES canonique |
C(C(C(C(F)(F)F)F)(F)F)OC(=O)OCC(C(F)F)(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-Cyclopentyloxy-3-methyl-5-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-pyridine](/img/structure/B12077638.png)

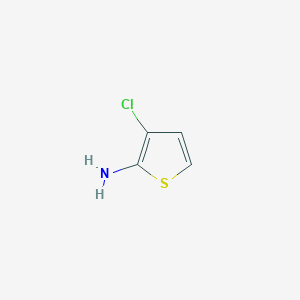


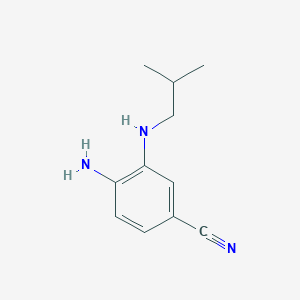
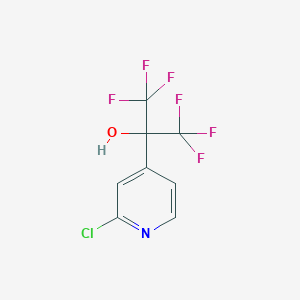

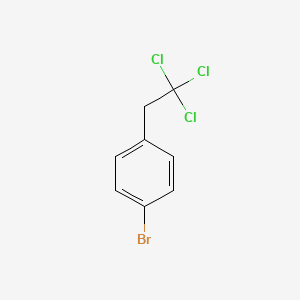
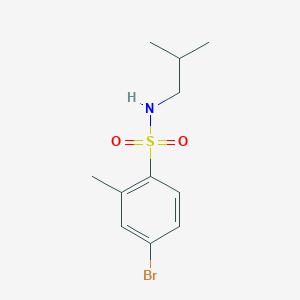
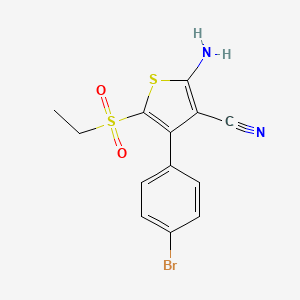
![{[2-Fluoro-3-(trifluoromethyl)phenyl]methyl}(propan-2-yl)amine](/img/structure/B12077700.png)
![1-[(2-Bromo-5-fluorophenyl)methyl]azetidin-3-amine](/img/structure/B12077701.png)
